2-(4-(benzylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Description

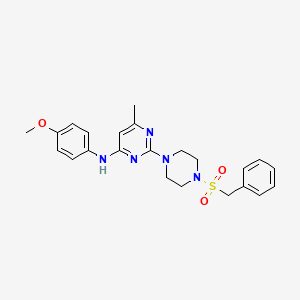

The compound 2-(4-(benzylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine features a pyrimidin-4-amine core substituted with a 6-methyl group, a 4-methoxyphenylamine moiety, and a piperazine ring modified with a benzylsulfonyl group. This structure combines key pharmacophoric elements:

Properties

IUPAC Name |

2-(4-benzylsulfonylpiperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3S/c1-18-16-22(25-20-8-10-21(31-2)11-9-20)26-23(24-18)27-12-14-28(15-13-27)32(29,30)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVCEBVCEHWYIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(benzylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

- S = Sulfur

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperazine, including those similar to the compound , exhibit significant antibacterial properties. The presence of the benzylsulfonyl group is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Mechanism of Action : The antibacterial mechanism is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The sulfonamide moiety plays a crucial role in mimicking para-amino benzoic acid (PABA), an essential substrate for bacterial folate synthesis.

- Efficacy Against Gram-positive Bacteria : In vitro studies have shown that compounds with similar structures demonstrate selective activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

- Case Study : A recent study evaluated a series of piperazine derivatives, revealing that modifications at the N-position significantly influenced antibacterial potency. Compounds with bulky aryl substituents exhibited enhanced Gram-positive selectivity .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines.

- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and inhibition of poly(ADP-ribose) polymerase (PARP) .

- In Vitro Studies : In human estrogen receptor-positive breast cancer cells, the compound demonstrated an IC50 value of 18 μM, indicating moderate efficacy in reducing cell viability .

- Molecular Docking Studies : In silico molecular docking studies suggest that the compound interacts favorably with key targets involved in cancer progression, including PARP1 and other enzymes critical for DNA repair mechanisms .

Data Table: Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Disruption of cell wall synthesis | Not specified |

| Antibacterial | Streptococcus pneumoniae | Inhibition of protein synthesis | Not specified |

| Anticancer | Breast cancer cells (MCF-7) | Induction of apoptosis via caspase activation | 18 μM |

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its structural components, which include piperazine and pyrimidine moieties. Research has highlighted several key areas of application:

Anticancer Activity

Recent studies have indicated that derivatives of this compound may possess anticancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

In a series of experiments, it was shown that the compound effectively reduced cell viability in multiple human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant potency.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways relevant to disease states.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 12.5 |

| Tyrosinase | Competitive Inhibition | 8.3 |

These results suggest that the compound may be useful in treating conditions where enzyme dysregulation plays a role, such as Alzheimer's disease through acetylcholinesterase inhibition or skin disorders via tyrosinase inhibition.

Case Study 1: Anticancer Evaluation

A comprehensive study investigated the anticancer effects of the compound on various human tumor cell lines. The results showed that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis markers, suggesting its potential as a lead compound for further development in oncology.

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism of enzyme inhibition by the compound. Through kinetic studies, it was determined that the compound acts as a competitive inhibitor for both acetylcholinesterase and tyrosinase, providing insights into its potential therapeutic applications in neurodegenerative diseases and hyperpigmentation disorders.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Trends

Q & A

What are the recommended synthetic routes for 2-(4-(benzylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine?

Category: Basic

Answer:

The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. For example, analogous compounds are synthesized by:

- Step 1: Reacting a pyrimidine core (e.g., 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid) with benzylsulfonyl piperazine derivatives under nucleophilic substitution conditions .

- Step 2: Introducing the 4-methoxyphenylamine group via Buchwald-Hartwig amination or Ullmann coupling, optimized with palladium catalysts and ligands in anhydrous solvents .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final product. Confirm purity via HPLC or LC-MS .

How can researchers optimize the yield of this compound during scaled synthesis?

Category: Advanced

Answer:

Yield optimization requires:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance coupling efficiency in the amination step .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates.

- Temperature Control: Maintain 80–100°C during coupling reactions to balance reactivity and side-product formation .

- Scale-Up Challenges: Address mixing inefficiencies by transitioning from batch to flow reactors, which improve heat transfer and reaction homogeneity .

What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Category: Basic

Answer:

- X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds closing six-membered rings). Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm conformational stability .

- Spectroscopy:

How do conformational variations in the crystal structure influence biological activity?

Category: Advanced

Answer:

- Dihedral Angles: Variations in substituent orientation (e.g., 86.1° for the 4-methoxyphenyl group) alter molecular planarity, affecting binding to hydrophobic enzyme pockets .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize bioactive conformations. Weak C–H⋯π interactions in the crystal lattice may mimic receptor-ligand interactions, as seen in similar antifungal pyrimidines .

- Activity Testing: Compare IC₅₀ values of polymorphic forms (e.g., via enzyme inhibition assays) to correlate conformation and potency .

How should researchers address discrepancies in crystallographic data between studies?

Category: Advanced

Answer:

- Replicate Experiments: Reproduce crystallization using solvents with varying polarity (e.g., methanol vs. acetonitrile) to identify conditions favoring specific polymorphs .

- Computational Modeling: Use DFT calculations or molecular dynamics to predict stable conformations and compare with experimental data .

- Synchrotron Validation: High-resolution X-ray data (λ < 1 Å) can resolve ambiguities in electron density maps .

What experimental designs are suitable for evaluating biological activity?

Category: Advanced

Answer:

- In Vitro Assays:

- Dose-Response Studies: Generate IC₅₀ curves with 8–12 concentration points to assess potency.

- Control Groups: Include structurally similar compounds (e.g., 4-chlorophenyl analogs) to isolate substituent effects .

What functional groups are critical for this compound’s reactivity?

Category: Basic

Answer:

- Benzylsulfonyl Piperazine: Enhances solubility via sulfonyl groups and modulates pharmacokinetics through piperazine’s basicity .

- 4-Methoxyphenyl: Participates in π-π stacking with aromatic residues in target proteins.

- 6-Methylpyrimidine: Stabilizes the planar core structure, facilitating intercalation into DNA or enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.